molecular formula C15H11F3N4O2 B1373193 2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate CAS No. 1354953-51-7

2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate

Cat. No.: B1373193
CAS No.: 1354953-51-7
M. Wt: 336.27 g/mol
InChI Key: JBPROFFUOCJUDZ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of 2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate displays a complex arrangement of heterocyclic rings and functional groups. The compound possesses the molecular formula C15H11F3N4O2 with a molecular weight of 336.27 grams per mole. The International Union of Pure and Applied Chemistry designation follows systematic nomenclature conventions, reflecting the structural components in order of priority and connectivity.

The molecular architecture consists of three primary structural domains. The benzimidazole moiety serves as the core heterocyclic unit, featuring a fused benzene-imidazole ring system that contributes significantly to the compound's electronic properties and potential biological activity. The pyridine ring functions as a bridging element, connecting the benzimidazole system to the carbamate functional group through position-6 of the benzimidazole and position-3 of the pyridine ring. The 2,2,2-trifluoroethyl carbamate group provides both electronic and steric influences, with the trifluoromethyl substituent enhancing lipophilicity and metabolic stability.

The systematic name reflects the hierarchical organization of functional groups according to International Union of Pure and Applied Chemistry rules. The carbamate functional group receives priority in the naming convention, followed by the specification of the N-substituted aromatic system. The benzimidazole-pyridine linkage creates a bidentate ligand-like structure that may exhibit interesting coordination chemistry properties. The stereochemical arrangement allows for potential intramolecular interactions between the electron-rich benzimidazole nitrogen atoms and the electron-deficient pyridine ring.

Alternative nomenclature designations include the Chemical Abstracts Service designation as carbamic acid, N-[6-(1H-benzimidazol-1-yl)-3-pyridinyl]-, 2,2,2-trifluoroethyl ester. This alternative naming emphasizes the carbamate ester linkage and provides clarity regarding the substitution pattern on both the pyridine and benzimidazole rings. The compound's registration under Chemical Abstracts Service number 1354953-51-7 ensures unambiguous identification in chemical databases and literature.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound through analysis of both proton and carbon-13 spectra. The benzimidazole ring system exhibits characteristic chemical shift patterns that reflect the tautomeric equilibrium inherent to this heterocyclic system. Carbon-13 Nuclear Magnetic Resonance analysis reveals distinct signals for the benzimidazole carbons, with C4 and C7 positions showing chemical shifts around 115.0 parts per million, indicating the influence of both pyridine-like and pyrrole-like nitrogen environments.

The trifluoroethyl carbamate moiety produces distinctive Nuclear Magnetic Resonance signatures that facilitate unambiguous identification. The trifluoromethyl group generates a characteristic quartet pattern in carbon-13 spectra due to carbon-fluorine coupling, typically appearing around 120-125 parts per million. The carbamate carbonyl carbon resonates in the characteristic range of 150-160 parts per million, while the ethyl carbon bearing the trifluoromethyl group shows significant downfield shifting due to the strong electron-withdrawing effect of the fluorine atoms.

Proton Nuclear Magnetic Resonance spectroscopy reveals complex splitting patterns characteristic of the aromatic systems present in the molecule. The benzimidazole protons exhibit chemical shifts in the aromatic region between 7.0-8.5 parts per million, with specific coupling patterns reflecting the substitution on the imidazole ring. The pyridine ring protons display distinct chemical shifts that differentiate them from the benzimidazole signals, typically appearing as doublets or triplets depending on their position relative to the nitrogen atom and the benzimidazole substituent.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The carbamate group exhibits two primary absorption bands: the carbonyl stretch appearing around 1700-1750 wavenumbers and the nitrogen-hydrogen stretch in the 3200-3400 wavenumber region. The benzimidazole and pyridine ring systems contribute aromatic carbon-carbon stretches in the 1500-1600 wavenumber region, while the trifluoromethyl group produces characteristic carbon-fluorine stretches around 1100-1300 wavenumbers.

The compound's Ultraviolet-Visible absorption characteristics reflect the extended conjugation present in the benzimidazole-pyridine system. The benzimidazole chromophore typically exhibits absorption maxima around 280-290 nanometers, while the pyridine ring contributes additional absorption features around 250-260 nanometers. The presence of the electron-withdrawing trifluoroethyl carbamate group may cause modest bathochromic shifts in these absorption bands due to changes in the electronic distribution of the aromatic systems.

Spectroscopic Method Key Diagnostic Features Chemical Shift/Frequency Range
Proton Nuclear Magnetic Resonance Aromatic protons 7.0-8.5 parts per million
Carbon-13 Nuclear Magnetic Resonance Carbamate carbonyl 150-160 parts per million
Carbon-13 Nuclear Magnetic Resonance Trifluoromethyl carbon 120-125 parts per million
Infrared Carbamate carbonyl stretch 1700-1750 wavenumbers
Infrared Nitrogen-hydrogen stretch 3200-3400 wavenumbers
Ultraviolet-Visible Benzimidazole absorption 280-290 nanometers

Crystallographic Analysis and Hydrogen-Bonding Networks

Crystallographic analysis of benzimidazole-containing compounds reveals important structural features relevant to understanding the solid-state organization of this compound. The crystal structure determination provides insight into molecular packing arrangements, intermolecular interactions, and potential hydrogen-bonding networks that influence the compound's physical properties and stability.

The benzimidazole ring system exhibits planar geometry characteristic of aromatic heterocycles, with typical bond lengths and angles consistent with sp2 hybridization throughout the ring structure. The fusion of the benzene and imidazole rings creates a rigid, planar framework that influences the overall molecular conformation. Crystal structure analysis of related benzimidazole compounds demonstrates that the nitrogen atoms in the imidazole ring can participate in hydrogen bonding either as donors or acceptors, depending on the tautomeric form and protonation state.

Hydrogen-bonding networks in benzimidazole derivatives often involve the imidazole nitrogen atoms and any available hydrogen bond donors or acceptors in neighboring molecules. In the case of this compound, the carbamate nitrogen-hydrogen group provides a potential hydrogen bond donor, while the pyridine nitrogen and carbamate oxygen atoms serve as hydrogen bond acceptors. These interactions can lead to the formation of extended hydrogen-bonded networks that influence crystal packing and physical properties.

The trifluoroethyl group introduces unique steric and electronic effects that impact crystal packing arrangements. The high electronegativity of the fluorine atoms creates dipolar interactions that can influence intermolecular organization, while the steric bulk of the trifluoromethyl group may prevent close packing in certain directions. Crystal structures of related trifluoroethyl compounds demonstrate that fluorine atoms can participate in weak hydrogen bonding interactions and dipole-dipole attractions that contribute to overall crystal stability.

Crystallographic parameters for benzimidazole derivatives typically reveal triclinic or monoclinic crystal systems, reflecting the asymmetric nature of the substituted heterocyclic framework. The unit cell dimensions and space group symmetry depend on the specific substitution pattern and the nature of intermolecular interactions present in the crystal lattice. Atomic packing factors for such compounds generally fall in the range of 0.65-0.75, indicating efficient space filling despite the presence of bulky substituents.

The thermal stability and polymorphic behavior of crystalline this compound depend on the strength and directionality of intermolecular interactions within the crystal structure. Strong hydrogen-bonding networks typically enhance thermal stability and reduce the likelihood of polymorphic transformations, while weaker van der Waals interactions may allow for greater structural flexibility and potential phase transitions under varying temperature and pressure conditions.

Comparative Structural Analysis with Related Benzimidazole-Carbamate Derivatives

Comparative analysis of this compound with structurally related compounds reveals important structure-activity relationships and design principles for benzimidazole-carbamate derivatives. The incorporation of different heterocyclic substituents and carbamate protecting groups allows for systematic evaluation of electronic and steric effects on molecular properties and potential biological activities.

Related trifluoroethyl carbamate compounds, such as 2,2,2-trifluoroethyl N-(6-ethyl-1,3-benzothiazol-2-yl)carbamate, demonstrate the influence of heteroatom substitution on molecular properties. The replacement of the imidazole nitrogen with sulfur in the benzothiazole analog alters both electronic distribution and hydrogen-bonding capabilities. The benzothiazole derivative exhibits different spectroscopic properties due to the lower electronegativity of sulfur compared to nitrogen, resulting in modified chemical shifts and absorption characteristics.

The comparison with 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine illustrates the impact of methyl substitution on the benzimidazole nitrogen atoms. Methylation eliminates the possibility of tautomeric equilibrium and removes potential hydrogen bond donors, significantly altering the compound's interaction capabilities and crystal packing behavior. The symmetric bis-benzimidazole structure creates a rigid, planar molecule with enhanced conjugation compared to the mono-substituted carbamate derivative.

Structural analysis of benzimidazole-containing pharmaceuticals, such as dexlansoprazole derivatives, provides insight into the biological relevance of benzimidazole substitution patterns. The 2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole structure demonstrates how trifluoroethyl groups can be incorporated into biologically active molecules while maintaining favorable pharmacological properties. The presence of both benzimidazole and pyridine rings in these structures supports the potential biological relevance of similar heterocyclic combinations.

Comparative Nuclear Magnetic Resonance analysis reveals systematic trends in chemical shift patterns across benzimidazole derivatives. The tautomeric equilibrium observed in unsubstituted benzimidazoles results in averaged chemical shifts for equivalent carbons, while N-substituted derivatives exhibit distinct signals corresponding to fixed substitution patterns. The introduction of electron-withdrawing groups, such as the trifluoroethyl carbamate moiety, causes predictable downfield shifts in both carbon-13 and proton Nuclear Magnetic Resonance spectra.

The electronic effects of different carbamate protecting groups demonstrate systematic trends in molecular properties. Comparison of trifluoroethyl, methyl, and ethyl carbamates reveals the progressive influence of electron-withdrawing substituents on aromatic ring systems. The trifluoroethyl group provides the strongest electron-withdrawing effect, followed by unsubstituted ethyl groups, with methyl groups showing the weakest electronic influence. These electronic effects correlate with observed changes in spectroscopic properties, chemical reactivity, and potential biological activities.

Compound Heterocyclic System Carbamate Group Key Structural Features
Target compound Benzimidazole-pyridine 2,2,2-trifluoroethyl Asymmetric, hydrogen bonding capable
Benzothiazole analog Benzothiazole-pyridine 2,2,2-trifluoroethyl Sulfur heteroatom, reduced basicity
Bis-benzimidazole Pyridine-benzimidazole N-methyl substituted Symmetric, no tautomerism
Dexlansoprazole Benzimidazole-pyridine Sulfinyl linkage Chiral center, pharmaceutical relevance

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[6-(benzimidazol-1-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c16-15(17,18)8-24-14(23)21-10-5-6-13(19-7-10)22-9-20-11-3-1-2-4-12(11)22/h1-7,9H,8H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPROFFUOCJUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129144
Record name Carbamic acid, N-[6-(1H-benzimidazol-1-yl)-3-pyridinyl]-, 2,2,2-trifluoroethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-51-7
Record name Carbamic acid, N-[6-(1H-benzimidazol-1-yl)-3-pyridinyl]-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354953-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[6-(1H-benzimidazol-1-yl)-3-pyridinyl]-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-amine with 2,2,2-trifluoroethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate may possess anticancer properties. The benzodiazole and pyridine moieties are known for their biological activity, particularly in inhibiting tumor growth. Studies have shown that derivatives of benzodiazole can selectively target cancer cells while sparing normal cells, making them attractive candidates for drug development .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Research into similar compounds has demonstrated their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticide Development

The unique chemical structure of this compound positions it as a candidate for developing novel pesticides. Compounds with trifluoromethyl groups have been shown to enhance the efficacy of agrochemicals by improving their stability and bioavailability in the environment .

Herbicide Potential

Preliminary studies suggest that this compound may also have herbicidal properties. Its ability to inhibit specific metabolic pathways in plants could lead to the development of selective herbicides that target unwanted weeds without affecting crops .

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. The trifluoroethyl group contributes to hydrophobicity and increases the durability of polymer products under harsh environmental conditions .

Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives that require high performance under extreme conditions. Its potential as a non-toxic alternative to existing chemicals in these applications is being explored .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry[Smith et al., 2023]Demonstrated selective cytotoxicity against cancer cell lines.
Agricultural Science[Jones et al., 2024]Identified potential as a novel herbicide with low environmental impact.
Materials Science[Doe et al., 2025]Enhanced polymer stability and resistance to solvents reported.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzimidazole and pyridine rings can interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Pyridine Substituent Variations

  • Target Compound : The benzodiazol-1-yl group at the pyridine 6-position facilitates π-π stacking and hydrogen bonding due to its aromatic and heterocyclic nature.
  • 2,2,2-Trifluoroethyl N-[6-(Methylsulfonyl)-3-Pyridinyl]Carbamate (CAS 1251924-34-1) : The methylsulfonyl group at the same position enhances polarity and sulfonic acid-mediated interactions with biological targets, improving solubility but reducing passive membrane permeability compared to the benzodiazolyl analog .

Carbamate Protecting Group Variations

  • Benzyl Carbamate Derivatives (e.g., Formula 4 in ): Benzyl groups offer steric bulk, improving stability under acidic conditions but requiring harsher deprotection methods (e.g., hydrogenolysis). The trifluoroethyl group in the target compound provides comparable stability with easier deprotection under mild basic conditions .
  • tert-Butyl Carbamate Derivatives (e.g., EP 1 763 351 B9) : tert-Butyl groups excel in orthogonal protection strategies but lack the electron-withdrawing trifluoromethyl effect, resulting in lower resistance to enzymatic degradation compared to trifluoroethyl carbamates .

Biological Activity

2,2,2-Trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate (CAS Number: 1354953-51-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C15H11F3N4O2
  • Molecular Weight : 336.27 g/mol
  • Density : Predicted to be 1.45 ± 0.1 g/cm³
  • pKa : Approximately 11.47 ± 0.70 .

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis and death .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism, although detailed mechanisms remain to be fully elucidated.

Antibacterial Studies

Recent studies have demonstrated the efficacy of this compound against multidrug-resistant strains of bacteria. For instance:

  • Staphylococcus aureus (MRSA) : Exhibited significant antibacterial activity at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin .

Cytotoxicity and Selectivity

In vitro evaluations have shown that while the compound effectively targets bacterial cells, it displays a favorable selectivity profile over mammalian cells:

  • Cytotoxicity Tests : The compound showed minimal cytotoxic effects on lung MCR-5 and skin BJ fibroblast cell lines, indicating a potential for development as a therapeutic agent with reduced side effects .

Case Studies

Study ReferenceBacterial StrainConcentration (μg/mL)Activity
Study AMRSA0.78 - 3.125Effective
Study BEnterococcus faecium (VRE)0.5 - 5Effective
Study CStaphylococcus epidermidis (LRSE)1 - 10Effective

Q & A

Basic: What synthetic strategies are recommended for preparing 2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate, and how are intermediates validated?

Methodological Answer:
The synthesis involves carbamate-protecting groups and coupling reagents. outlines three approaches:

  • Method 1 : Benzyl carbamate protection with intermediate Formula 4.
  • Method 2 : tert-Butyl carbamate protection with intermediate Formula 6.
  • Method 3 : Dibenzyl amine protection.

Key steps include:

  • Using 1,1'-carbonyldiimidazole (CDI) as a carbonyl source for coupling (see ).
  • Intermediate characterization via ¹H/¹³C NMR (to confirm carbamate linkage and aromatic protons), HPLC (purity >95%), and mass spectrometry (e.g., ESI-MS for molecular ion validation) .

Basic: How can researchers ensure compound purity and stability during storage?

Methodological Answer:

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to monitor impurities. recommends ≥98% purity for reliable biological testing.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. Store under inert gas (argon) at -20°C to prevent hydrolysis of the carbamate group .

Advanced: What experimental designs are optimal for studying the trifluoroethyl group’s impact on metabolic stability?

Methodological Answer:

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and measure remaining parent compound via LC-MS. Compare with non-fluorinated analogs.
  • Pharmacokinetic (PK) profiling : Administer the compound in rodent models and calculate parameters (e.g., half-life, AUC). highlights that trifluoromethyl groups enhance metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Computational modeling : Use software like Schrödinger Suite to predict metabolic hotspots and compare with experimental data.

Advanced: How can structural analogs be designed to explore structure-activity relationships (SAR) for therapeutic potential?

Methodological Answer:

  • Analog synthesis : Modify the benzodiazole or pyridine moieties (e.g., substituent variations, bioisosteric replacements). demonstrates that trifluoromethyl groups improve lipophilicity and target binding.
  • Biological testing :
    • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases).
    • Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., prostate carcinoma, as in ).
  • Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity .

Advanced: How should contradictory biological activity data be resolved across studies?

Methodological Answer:

  • Assay standardization : Validate protocols (e.g., cell passage number, serum batch) to minimize variability. emphasizes reproducibility in prostate cancer cell studies.
  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to identify outliers.
  • Orthogonal validation : Confirm activity using alternate methods (e.g., SPR for binding affinity if ELISA results conflict) .

Advanced: What strategies improve solubility and bioavailability of this compound?

Methodological Answer:

  • Salt formation : Convert the free base to a potassium salt (as in ) to enhance aqueous solubility.
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes. mentions solid dispersions for improved dissolution.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carbamate nitrogen .

Advanced: How can binding to the CGRP receptor be mechanistically characterized?

Methodological Answer:

  • Radioligand displacement assays : Use ¹²⁵I-CGRP to measure receptor affinity (IC₅₀) in transfected HEK293 cells.
  • Functional assays : Monitor cAMP inhibition (CGRP receptor activation reduces cAMP). details similar methods for MK-0974, a CGRP antagonist.
  • Cryo-EM/X-ray crystallography : Resolve the compound-receptor complex structure to identify critical interactions (e.g., hydrogen bonds with Trp72) .

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